2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Description
This diaryl pyrimidine derivative features a central pyrimidine ring with an amino group at position 2, a 2-methoxyphenoxy substituent at position 5, and a phenol group at position 4 substituted with a (2-methylphenyl)methoxy moiety. The molecule’s design shares similarities with other pyrimidine-based inhibitors and receptor antagonists, emphasizing its role in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-7-3-4-8-17(16)15-31-18-11-12-19(20(29)13-18)24-23(14-27-25(26)28-24)32-22-10-6-5-9-21(22)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOBKZPMGMGKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4OC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol , with CAS Number 898924-51-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.5 g/mol . The structure features a pyrimidine core substituted with various aromatic groups, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to engage in various interactions, including:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
These interactions can lead to the modulation of enzyme activity or receptor signaling pathways, potentially resulting in therapeutic effects.
Antioxidant Properties
Research has indicated that compounds similar to 2-methoxyphenols exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .
COX Inhibition
The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory properties. A study investigating 2-methoxyphenols found that many exhibited selective inhibition of COX-2, an enzyme implicated in inflammation and pain pathways . This positions the compound as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Cytotoxicity Studies
Cytotoxicity assays have shown that related compounds can exert selective cytotoxic effects on cancer cell lines while sparing normal cells. For example, certain methoxyphenols demonstrated significant cytotoxicity against human tumor cell lines, indicating potential use in cancer therapy .
Comparative Biological Activity Table
Case Studies and Research Findings
- Study on Antioxidant Capacity : A quantitative structure-activity relationship (QSAR) study highlighted the antioxidant capacity of methoxyphenols. The findings suggested a correlation between molecular structure and biological activity, reinforcing the importance of structural features in determining efficacy .
- COX Inhibition Study : Research focused on the COX inhibitory effects of various methoxyphenols found that specific substitutions on the aromatic rings enhanced inhibitory potency. The study provided insights into designing more effective anti-inflammatory agents based on the compound's structure .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of similar compounds on a range of cancer cell lines. Results indicated selective toxicity towards tumor cells while maintaining low toxicity in normal cells, suggesting therapeutic potential in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is influenced by substituents on the pyrimidine core and phenol ring. Key analogues include:
Key Findings
Substituent Position and Binding Affinity: The 2-methoxyphenoxy group in the target compound introduces steric and electronic effects distinct from p-tolyl (AP-4-Me-Ph) or naphthyl (AP-NP). The ortho-methoxy group may enhance hydrogen bonding with viral or cellular targets compared to para-substituted analogues .
Therapeutic Implications: AP-NP and AP-4-Me-Ph demonstrate SARS-CoV-2 inhibition by targeting distinct spike protein domains (S1 vs. S2), suggesting the target compound’s 2-methoxyphenoxy group could similarly disrupt viral entry . Tubulin inhibitors like compound 97 highlight the pyrimidine scaffold’s versatility. The target’s (2-methylphenyl)methoxy group may optimize interactions with tubulin’s colchicine-binding site, though this requires validation .
Pharmacokinetic Considerations :
- The target compound’s rotatable bonds (6) and polar surface area (~90.5 Ų) (similar to ) suggest moderate oral bioavailability, comparable to bosentan (), a pyrimidine-based endothelin antagonist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
